molecular formula C13H17BClFO3 B14031565 (6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B14031565
M. Wt: 286.53 g/mol
InChI Key: FFCTVZIDQYLXRP-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a chemical compound that features a boronic ester group, a fluorine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.

    Boronic Ester Formation: Reaction of the halogenated phenyl compound with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester group.

    Methanol Addition: Introduction of the methanol group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes several types of chemical reactions:

    Oxidation: Conversion of the boronic ester to a phenol group.

    Reduction: Reduction of the halogen atoms to hydrogen.

    Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Phenol derivatives: From oxidation reactions.

    Hydrocarbon derivatives: From reduction reactions.

    Substituted phenyl compounds: From substitution reactions.

Scientific Research Applications

(6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Exploration of its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming carbon-carbon bonds. This reaction is facilitated by the electron-withdrawing effects of the fluorine and chlorine atoms, which enhance the reactivity of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

(6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

[6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

FFCTVZIDQYLXRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)CO)F

Origin of Product

United States

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